molecular formula C25H28F3N7O2S B10861518 Sik2-IN-1

Sik2-IN-1

Cat. No.: B10861518
M. Wt: 547.6 g/mol
InChI Key: WCLYSPWUHSZWOR-UHFFFAOYSA-N
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Description

SIK2-IN-1 is a small-molecule inhibitor specifically targeting salt-inducible kinase 2 (SIK2). Salt-inducible kinase 2 is a serine/threonine kinase that belongs to the AMP-activated protein kinase family. This kinase plays a crucial role in various physiological processes, including metabolism, cell growth, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating diseases such as cancer, diabetes, and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SIK2-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactionsThe final step involves the coupling of the intermediate with a specific amine or other functional group to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: SIK2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

SIK2-IN-1 has diverse applications in scientific research:

Mechanism of Action

SIK2-IN-1 exerts its effects by specifically inhibiting the activity of salt-inducible kinase 2. This inhibition disrupts various signaling pathways, including the PI3K-Akt-mTOR pathway, the Hippo-YAP pathway, and the cAMP-PKA axis. By blocking salt-inducible kinase 2 activity, this compound can modulate gene expression, cell growth, and apoptosis. The compound also affects the phosphorylation status of key proteins involved in these pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H28F3N7O2S

Molecular Weight

547.6 g/mol

IUPAC Name

8-methoxy-6-[2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazol-5-yl]-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C25H28F3N7O2S/c1-15-30-20(12-21(31-15)34-8-6-33(2)7-9-34)32-24-29-13-19(38-24)17-10-16-4-5-35(14-25(26,27)28)23(36)22(16)18(11-17)37-3/h10-13H,4-9,14H2,1-3H3,(H,29,30,31,32)

InChI Key

WCLYSPWUHSZWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C)NC3=NC=C(S3)C4=CC5=C(C(=C4)OC)C(=O)N(CC5)CC(F)(F)F

Origin of Product

United States

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